2-Cyano-4-phenylpyridine chemical structure and properties
2-Cyano-4-phenylpyridine chemical structure and properties
An In-depth Technical Guide to 2-Cyano-4-phenylpyridine
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Cyano-4-phenylpyridine, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
2-Cyano-4-phenylpyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a cyano group at the 2-position and a phenyl group at the 4-position.
| Identifier | Value |
| IUPAC Name | 4-phenylpyridine-2-carbonitrile |
| Synonyms | 2-Cyano-4-phenylpyridine |
| CAS Number | 18714-16-4 |
| Molecular Formula | C₁₂H₈N₂[1] |
| SMILES | N#Cc1cc(ccn1)-c2ccccc2 |
| InChI | 1S/C12H8N2/c13-9-12-8-11(6-7-14-12)10-4-2-1-3-5-10/h1-8H[1] |
| InChIKey | TXLINXBIWJYFNR-UHFFFAOYSA-N[1] |
Physicochemical Properties
The compound is a solid at room temperature. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Weight | 180.21 g/mol | |
| Monoisotopic Mass | 180.06874 Da | [1] |
| Appearance | Solid | |
| Melting Point | 97-101 °C | |
| Assay Purity | 97% | |
| Predicted XlogP | 2.5 | [1] |
Spectroscopic Data
Detailed experimental spectra for 2-Cyano-4-phenylpyridine are not widely published. However, the expected spectral characteristics can be inferred from data on its constituent functional groups and related cyanopyridine isomers.[2]
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine and phenyl rings are expected in the δ 7.0-9.0 ppm range. The specific chemical shifts and coupling constants would be influenced by the positions of the substituents. |
| ¹³C NMR | Aromatic carbons would appear in the δ 120-160 ppm range. The carbon of the cyano group (C≡N) is typically found further downfield, around δ 117-118 ppm. The carbon attached to the nitrogen in the pyridine ring and the carbon attached to the cyano group would also have distinct chemical shifts.[2] |
| IR Spectroscopy | A sharp, strong absorption band characteristic of the C≡N stretch is expected around 2200-2250 cm⁻¹. Absorptions for C=C and C=N stretching from the aromatic rings would appear in the 1400-1600 cm⁻¹ region. C-H stretching from the aromatic rings would be observed around 3000-3100 cm⁻¹.[2] |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z ≈ 180.07. Common adducts such as [M+H]⁺ (m/z ≈ 181.08) and [M+Na]⁺ (m/z ≈ 203.06) are also predicted.[1] |
Synthesis and Reactivity
Synthesis Protocols
The synthesis of cyanopyridines can be achieved through several routes. A common and direct method is the cyanation of pyridines.
Experimental Protocol: Direct Cyanation of Pyridine Derivatives [3]
This protocol is a general method for the synthesis of 2-cyanopyridines and can be adapted for 4-phenylpyridine.
-
Activation of Pyridine: The pyridine substrate (e.g., 4-phenylpyridine) is first treated with concentrated nitric acid and trifluoroacetic anhydride (TFAA). This step activates the pyridine ring for nucleophilic attack.
-
Cyanation: An aqueous solution of potassium cyanide (KCN) or sodium cyanide (NaCN) is added to the activated pyridine intermediate.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to facilitate the displacement and formation of the 2-cyano derivative.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-cyanopyridine derivative.
Caption: General synthesis workflow for 2-Cyano-4-phenylpyridine.
Chemical Reactivity
The reactivity of 2-Cyano-4-phenylpyridine is governed by its functional groups:
-
Cyano Group: The nitrile can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to an amine. The electron-withdrawing nature of the cyano group influences the reactivity of the pyridine ring.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in various substitution reactions.
-
Phenyl Group: The phenyl substituent can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing pyridine ring.
Applications in Research and Development
Cyanopyridine derivatives are valuable intermediates in organic synthesis.[3]
-
Pharmaceuticals: They are precursors for a wide range of biologically active molecules, including inhibitors of enzymes like IKK-β.[4] The 2-aminopyridine scaffold, accessible from cyanopyridines, is present in numerous drugs.[5]
-
Bioconjugation: 2-cyanopyridine derivatives with electron-withdrawing groups have been shown to react efficiently and selectively with N-terminal cysteine residues in peptides under mild, aqueous conditions, enabling bioconjugation and even peptide bond cleavage.[6]
-
Materials Science: Phenylpyridine derivatives are crucial ligands in the synthesis of organometallic complexes, such as those involving iridium(III), which are used in the development of highly fluorescent materials for organic light-emitting diodes (OLEDs).[7][8]
Safety and Handling
2-Cyano-4-phenylpyridine is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.
| Hazard Class | GHS Codes | Precautionary Statements |
| Acute Toxicity, Oral (Category 3) | H301 (Toxic if swallowed) | P264, P270, P301+P310 |
| Skin Irritation (Category 2) | H315 (Causes skin irritation) | P280, P302+P352 |
| Serious Eye Damage (Category 1) | H318 (Causes serious eye damage) | P280, P305+P351+P338+P310 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335 (May cause respiratory irritation) | P261, P271 |
Data from Sigma-Aldrich for 4-Phenylpyridine-2-carbonitrile, 97%
Handling Recommendations:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields or a face shield, and a lab coat.
-
Avoid formation of dust and aerosols.[9]
-
Keep away from strong oxidizing agents and strong acids.[9][10]
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[11]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[10]
Caption: Standard workflow for the characterization of 2-Cyano-4-phenylpyridine.
References
- 1. PubChemLite - 2-cyano-4-phenylpyridine (C12H8N2) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 8. Utilisation of in situ formed cyano-bridged coordination polymers as precursors of supported Ir–Ni alloy nanoparticles with precisely controlled compo ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02386B [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. fishersci.com [fishersci.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
